molecular formula C12H16O4 B12295982 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid

Cat. No.: B12295982
M. Wt: 228.28 g/mol
InChI Key: XOHHVCSPHJILQB-CWUGWKFWSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid is a deuterated analog of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in its molecular structure. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid typically involves the introduction of deuterium atoms into the parent compound, 3-(3-Ethoxy-4-methoxyphenyl)propionic acid. One common method is the catalytic reduction of the corresponding unsaturated acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and dynamics, making it a valuable tool in drug development and metabolic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies, which are not possible with the non-deuterated versions.

Properties

Molecular Formula

C12H16O4

Molecular Weight

228.28 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)/i5D2,7D2

InChI Key

XOHHVCSPHJILQB-CWUGWKFWSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)O)OC

Origin of Product

United States

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